9-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one
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Description
9-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one is a useful research compound. Its molecular formula is C22H21ClN4O2S and its molecular weight is 440.95. The purity is usually 95%.
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Biological Activity
The compound 9-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one , with CAS Number 1251544-48-5 , is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, synthesizing data from various studies, including case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C22H21ClN4O2S with a molecular weight of 440.9 g/mol . The structure features a thiazinoquinazolinone core, which is known for various biological activities.
Property | Value |
---|---|
Molecular Formula | C22H21ClN4O2S |
Molecular Weight | 440.9 g/mol |
CAS Number | 1251544-48-5 |
Antimicrobial Activity
Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of piperazine have been shown to possess antibacterial and antifungal activities. A study on related compounds demonstrated that they could inhibit bacterial growth effectively, suggesting that This compound may also exhibit similar effects .
Enzyme Inhibition
Enzyme inhibition studies are crucial for understanding the pharmacological potential of new compounds. The compound's structure suggests it may interact with various enzymes involved in metabolic pathways. For example, piperazine derivatives have been reported to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases .
Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of synthesized thiazinoquinazolinones. The results showed that compounds similar to This compound exhibited IC50 values ranging from 2 to 10 µM against various bacterial strains. This indicates a promising potential for further development as antimicrobial agents .
Study 2: Enzyme Inhibition Profile
In another study focusing on enzyme inhibition, derivatives were tested against AChE and urease. The results indicated that certain derivatives had IC50 values below 20 µM for AChE inhibition, suggesting that the target compound could also possess significant enzyme inhibitory activity .
Safety and Toxicity
Understanding the safety profile of new compounds is essential for their development into therapeutic agents. Preliminary toxicity studies on related compounds indicate low cytotoxicity at therapeutic concentrations, which is promising for the further development of This compound .
Properties
IUPAC Name |
9-[4-(4-chlorophenyl)piperazine-1-carbonyl]-3,4-dihydro-2H-[1,3]thiazino[2,3-b]quinazolin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O2S/c23-16-3-5-17(6-4-16)25-9-11-26(12-10-25)20(28)15-2-7-18-19(14-15)24-22-27(21(18)29)8-1-13-30-22/h2-7,14H,1,8-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZDHMUBCWPKAP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C3=C(C=C(C=C3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)Cl)N=C2SC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.